![molecular formula C15H18N2OS2 B2383844 N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 899941-49-2](/img/structure/B2383844.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory and analgesic activities . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
Benzothiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .
Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Ulcerogenic Activity
The same series of compounds were also evaluated for their ulcerogenic activity. The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
Lipid Peroxidation Activities
These compounds were also evaluated for their lipid peroxidation activities. Lipid peroxidation refers to the oxidative degradation of lipids, a process that can have significant impacts on cell structure and function .
Urease Inhibition
In recent years, a number of compounds have been proposed as urease inhibitors . Urease inhibitors are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, with a particular focus on the target dpre1 .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their biological activity .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, which is a key pathway in inflammation .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory, analgesic, and anti-tubercular activities .
Action Environment
The solubility of thiazole compounds in water, alcohol, and ether might influence their bioavailability and action .
Safety and Hazards
properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKCTUQSIKZZBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide |
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